molecular formula C14H10BrClO2 B1372418 4-[(4-Bromobenzyl)oxy]benzoyl chloride CAS No. 62290-54-4

4-[(4-Bromobenzyl)oxy]benzoyl chloride

Cat. No. B1372418
CAS RN: 62290-54-4
M. Wt: 325.58 g/mol
InChI Key: TWECFSGOTJYEKI-UHFFFAOYSA-N
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Description

“4-[(4-Bromobenzyl)oxy]benzoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C14H10BrClO2 and a molecular weight of 325.59 .


Molecular Structure Analysis

The molecular structure of “4-[(4-Bromobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Material Chemistry

  • Benzoyl peroxide, derived from similar compounds, is pivotal in industries, serving as a bleaching agent for flour and whey, a polymerization initiator in plastic synthesis, and an active component in acne medication. Its synthesis involves nucleophilic acyl substitution, a technique potentially relevant to 4-[(4-Bromobenzyl)oxy]benzoyl chloride (Her, Jones, & Wollack, 2014).
  • A novel synthesis method of 4-thiofuranosides demonstrates the utility of similar compounds in creating complex organic structures, showcasing the compound's potential in intricate organic syntheses (Braanalt et al., 1994).
  • The compound is valuable in the synthesis of liquid crystal intermediates, crucial for modern display technologies. Optimized acylation techniques for creating benzoyl chlorides indicate the compound's relevance in fine chemical manufacturing (Neubert & Fishel, 1979).

Medicinal Chemistry and Pharmaceutical Applications

  • In pharmaceutical research, related benzoyl chloride compounds are utilized in synthesizing anxiolytic agents, indicating the potential of 4-[(4-Bromobenzyl)oxy]benzoyl chloride in drug design and medicinal chemistry (Hassanzadeh et al., 2008).
  • The compound's derivatives show promise in antitumor and antiviral research, implying its potential role in developing novel therapeutics (Sharma, Bobek, & Bloch, 1975).
  • It's also instrumental in synthesizing cellulose benzoates, showcasing its role in material chemistry and potential applications in creating advanced materials with specific properties (Zhang et al., 2009).

Future Directions

The future directions for “4-[(4-Bromobenzyl)oxy]benzoyl chloride” are not specified in the search results. Given its use in proteomics research , it may continue to be utilized in the study of proteins and their functions.

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWECFSGOTJYEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675494
Record name 4-[(4-Bromophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromobenzyl)oxy]benzoyl chloride

CAS RN

62290-54-4
Record name 4-[(4-Bromophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62290-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Bromophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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